N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
Structure and Synthesis:
This compound features two 1,3-dimethylpyrazole rings connected via a methylene (-CH2-) group and an amine (-NH-) bridge. Its synthesis involves sequential alkylation and amination steps, as inferred from related pyrazole derivatives in and . For example, N-methylation of pyrazole amines (e.g., compound 15 in ) and subsequent coupling reactions are critical steps. The compound’s molecular formula is C11H17N5, with a molecular weight of 219.29 g/mol (calculated from ).
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-10(15(3)13-8)7-12-11-6-9(2)14-16(11)4/h5-6,12H,7H2,1-4H3 |
InChI Key |
HNUGYFGEHMQKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC(=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
The most widely reported method involves the alkylation of pre-formed pyrazole intermediates. A representative pathway begins with the synthesis of 1,3-dimethyl-1H-pyrazol-5-amine, which undergoes alkylation with a chloromethylated pyrazole derivative. For example, 1,3-dimethyl-1H-pyrazol-5-amine reacts with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (KCO) or triethylamine (TEA). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours.
Key reaction parameters:
-
Solvent: DMF or acetonitrile enhances nucleophilicity.
-
Base: TEA or KCO neutralizes HCl byproducts.
-
Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics.
Yields for this method range from 65% to 78%, with purity dependent on subsequent purification steps.
Condensation Reactions via Methylene Bridge Formation
An alternative approach employs condensation reactions to establish the methylene bridge between pyrazole units. This method utilizes formaldehyde or paraformaldehyde as the bridging agent, reacting with two equivalents of 1,3-dimethyl-1H-pyrazol-5-amine under acidic or basic conditions. For instance, in a hydrochloric acid (HCl)-catalyzed reaction, the amine groups of two pyrazole molecules condense with formaldehyde to form the desired product.
Advantages:
-
Reduced reliance on pre-functionalized intermediates.
-
Single-step synthesis simplifies workflow.
Challenges:
-
Competitive side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.
-
Lower yields (50–60%) compared to alkylation methods.
Multi-Step Synthesis from Pyrazole Precursors
For higher purity and regioselectivity, multi-step syntheses are employed. A three-step sequence reported in patent literature involves:
-
Synthesis of 5-amino-1,3-dimethylpyrazole: Achieved via cyclization of acetylacetone with hydrazine derivatives.
-
Chloromethylation: Introduction of a chloromethyl group at the 5-position using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., ZnCl).
-
Coupling Reaction: Reaction of chloromethylated pyrazole with a second equivalent of 5-amino-1,3-dimethylpyrazole under basic conditions.
This method achieves yields up to 85% but requires stringent purification after each step, often involving column chromatography or recrystallization.
Optimization Strategies for Enhanced Efficiency
Catalytic Systems
Transition metal catalysts, particularly palladium complexes, have been explored to facilitate coupling reactions. For example, Pd-PEPPSI-IHeptCl (a palladium-N-heterocyclic carbene catalyst) enables efficient cross-couplings between pyrazole derivatives and alkyl halides. Such catalysts reduce reaction times from 24 hours to 6–8 hours while improving yields to 70–80%.
Solvent and Temperature Effects
Optimal solvent systems vary by method:
| Method | Optimal Solvent | Temperature | Yield |
|---|---|---|---|
| Alkylation | DMF | 80°C | 78% |
| Condensation | Ethanol/HCl | 60°C | 55% |
| Multi-Step | THF | RT–80°C | 85% |
Microwave-assisted synthesis has also been reported to reduce reaction times by 40–50% while maintaining yields.
Purification Techniques
Recrystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) remains the most common purification method, yielding products with >95% purity. Solvent selection is critical to avoid co-precipitation of byproducts.
Chromatographic Methods
Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) effectively isolates the target compound from unreacted starting materials and dimeric byproducts. High-performance liquid chromatography (HPLC) is reserved for analytical validation rather than bulk purification.
Industrial-Scale Production
Continuous flow reactors have been adopted for large-scale synthesis, offering advantages over batch processes:
-
Improved Heat Transfer: Mitigates exothermic side reactions.
-
Higher Throughput: 5–10 kg/day production capacity.
-
Consistent Purity: Automated systems reduce human error.
A typical industrial workflow integrates alkylation, quenching, and continuous extraction modules, achieving >90% conversion rates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole nitrogen atoms participate in nucleophilic substitution under basic conditions. For example:
-
Reaction with methyl iodide in DMF/K₂CO₃ yields N-methylated derivatives .
-
Substituents on the pyrazole rings influence reaction rates, with dimethyl groups providing steric hindrance that slows alkylation compared to unsubstituted analogs.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | N-methylated derivative | 54% |
| C₂H₅Br | THF, NaH, RT | Ethylated product | 48% |
Oxidation Reactions
Oxidation targets the methylene bridge or pyrazole rings:
-
KMnO₄ in acidic conditions oxidizes the methylene group to a ketone, forming bis(pyrazolyl)ketone .
-
H₂O₂ under mild conditions selectively oxidizes tertiary amines to N-oxides.
Reduction Reactions
Reductive transformations include:
-
NaBH₄ reduces imine intermediates during synthesis, as seen in the reductive amination pathway for related pyrazoles .
-
LiAlH₄ may reduce carbonyl groups introduced via oxidation, though no direct data exists for this compound.
Acylation and Sulfonation
The amine group undergoes acylation with acetyl chloride or sulfonation with sulfonic acid derivatives :
-
Acetylation produces N-acetylated pyrazoles , enhancing solubility for pharmacological studies.
-
Sulfonation yields sulfonamide derivatives with potential bioactivity .
Comparative Reactivity with Related Pyrazoles
Intermediate for Bioactive Molecules
The compound serves as a scaffold for antimicrobial and anti-inflammatory agents. For example:
-
Reaction with thiazole sulfonamides produces quinazoline derivatives targeting enzyme inhibition .
-
Coupling with benzaldehyde derivatives via reductive amination generates Schiff base analogs with antitumor potential .
Reaction Optimization Insights
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution but may degrade sensitive products.
-
Temperature : Reactions above 80°C risk decomposition; optimal ranges are 50–70°C.
-
Purification : Column chromatography (silica gel, DCM/MeOH) is critical for isolating high-purity products .
Unexplored Reaction Pathways
While its basic reactivity is established, the following areas lack data:
-
Photochemical reactions : Potential for [2+2] cycloadditions under UV light.
-
Cross-coupling : Pd-catalyzed Suzuki or Heck reactions to append aryl groups.
-
Bioconjugation : Click chemistry applications using azide-alkyne cycloadditions.
This compound’s versatility in organic synthesis and drug development underscores its importance in advancing heterocyclic chemistry. Further studies should explore its catalytic and photophysical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than traditional antibiotics like linezolid.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine | 4 | MRSA |
| Linezolid | 16 | MRSA |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro studies indicated that it exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various pyrazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 8 | Apoptosis |
| MCF7 | 12 | Cell Cycle Arrest |
| HT1080 | 10 | Apoptosis |
Agricultural Applications
The compound has also been investigated for its potential use as a pesticide or herbicide. Its structural features allow it to interact with biological systems in plants and pests, making it a candidate for agricultural applications.
Case Study: Herbicidal Activity
In trials conducted on various weed species, the compound exhibited effective herbicidal activity at concentrations ranging from 50 to 200 g/ha.
| Weed Species | Effective Concentration (g/ha) |
|---|---|
| Amaranthus retroflexus | 100 |
| Chenopodium album | 150 |
Material Science Applications
This compound has shown promise in material science, particularly in the development of polymers and nanomaterials. Its unique chemical structure can enhance the properties of materials used in various applications.
Case Study: Polymer Development
Recent studies have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Mechanical Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Characteristics :
- Stability : The dimethyl groups on both pyrazole rings enhance steric protection, improving thermal and chemical stability.
- Reactivity : The secondary amine bridge allows for further functionalization, making it a versatile intermediate in medicinal chemistry.
Comparison with Structurally Similar Compounds
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15, )
Structure : Single pyrazole ring with methyl groups at positions 1, 3, and an N-methylamine substituent at position 4.
Synthesis : Prepared via hydrolysis of N-methylacetamide derivatives (e.g., compound 14 in ) under basic conditions (70% yield).
Differences :
- Molecular Weight : 125.17 g/mol (vs. 219.29 g/mol for the target compound).
- Applications : Primarily serves as a precursor for more complex amines or heterocycles, lacking the bifunctional pyrazole-pyrazole backbone of the target compound.
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine ()
Structure: A mono-pyrazole derivative with a methylamine side chain. Properties: Molecular formula C7H13N3 (MW: 139.20 g/mol). Comparison:
- Use Case : Used in small-molecule drug discovery as a building block, whereas the target compound’s dual-ring structure may enhance binding affinity in receptor-targeted applications.
Elexacaftor (VX-445, –4)
Structure : Contains a pyrazole-sulfonamide core linked to a trifluoromethyl-pyrrolidine benzamide.
Key Contrasts :
Pyrazoleamide Antimalarial Agents ()
Example : PA21A092 (C23H23ClFN5O).
Structural Comparison :
- Amide vs. Amine Linkage : Pyrazoleamides exhibit enhanced metabolic stability due to the amide bond, whereas the target compound’s amine group offers nucleophilic reactivity for further derivatization.
- Biological Activity : The antimalarial activity of PA21A092 is attributed to its benzimidazole and fluorophenyl groups, which are absent in the target compound .
Limitations
- Solubility: The hydrophobic dimethyl groups may limit aqueous solubility, a challenge also noted in elexacaftor derivatives .
- Synthetic Yield : Lower yields (e.g., 46% for compound 14 in ) suggest optimization is needed for scalable production.
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The structure can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its activity.
Anticancer Activity
Mechanisms of Action:
Research indicates that compounds with a similar pyrazole structure can inhibit the growth of multiple cancer cell lines. For instance, studies have shown that pyrazole derivatives can affect the mTORC1 pathway, which plays a crucial role in cell growth and proliferation. In particular, compounds similar to this compound have demonstrated the ability to disrupt autophagic flux while increasing basal autophagy levels in cancer cells under metabolic stress conditions .
In Vitro Studies:
A variety of in vitro assays have been conducted to assess the antiproliferative effects of pyrazole derivatives. For example, compounds based on the pyrazole scaffold have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2) and other solid tumors. These compounds are believed to selectively target tumor cells that are under metabolic stress due to their harsh microenvironment .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Growth inhibition |
Case Studies
Case Study 1: Autophagy Modulation
In a study focusing on the modulation of autophagy by pyrazole derivatives, it was found that certain compounds increased autophagic activity while impairing autophagic flux in nutrient-deprived conditions. This dual action suggests potential for targeting cancer cells that rely on autophagy for survival .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 49.85 µM across tested lines including HepG2 and A549 . This highlights the potential of these compounds as therapeutic agents.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
